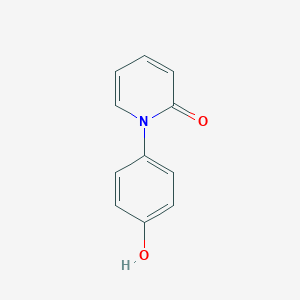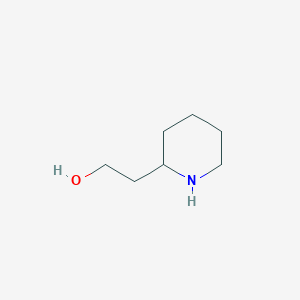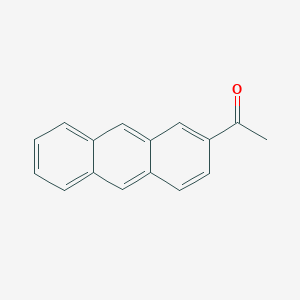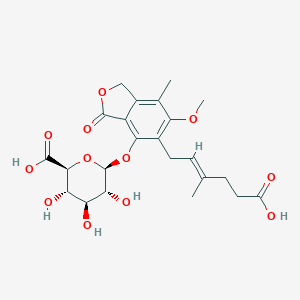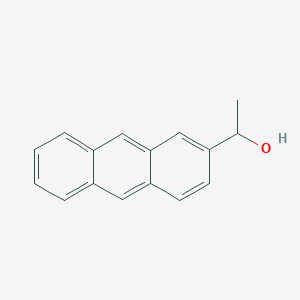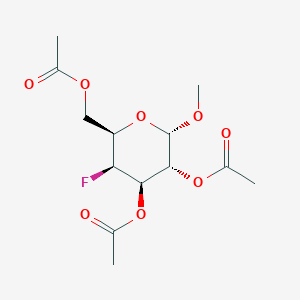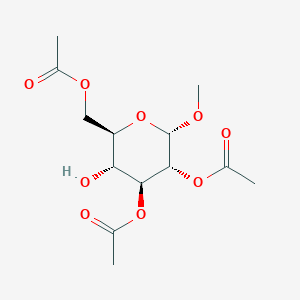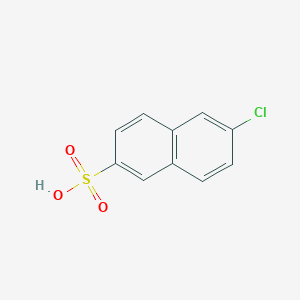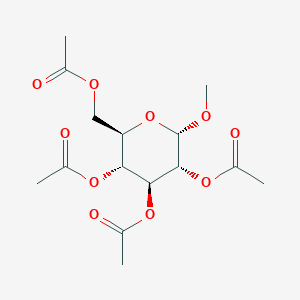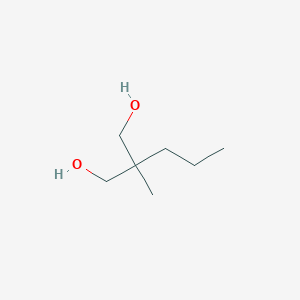
2-Methyl-2-propyl-1,3-propandiol
Übersicht
Beschreibung
2-Methyl-2-propylpropane-1,3-diol, also known as trimethylolpropane (TMP), is an organic compound that is widely used in the production of polyester resins, plasticizers, and lubricants. It is also used as a reagent in the synthesis of other compounds, such as polyurethanes and polycarbonates. TMP is a versatile compound with a wide range of applications, from industrial to medical.
Wissenschaftliche Forschungsanwendungen
C7H16O2 C_7H_{16}O_2 C7H16O2
, hat eine Vielzahl von Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung .Pharmazeutische Anwendungen
2-Methyl-2-propyl-1,3-propandiol: wird in der pharmazeutischen Industrie eingesetzt. Es dient als synthetische Vorstufe und als aktiver Metabolit für Beruhigungsmittel wie Meprobamat und Carisoprodol . Diese Stoffe haben sedierende, antikonvulsive und muskelentspannende Wirkungen, was sie wertvoll für die Behandlung von Erkrankungen macht, die mit Muskelkrämpfen und Angstzuständen verbunden sind.
Polymerchemie
In der Polymerchemie wird diese Verbindung bei der Synthese von biologisch abbaubaren thermoplastischen Elastomeren durch Kondensationsreaktionen verwendet . Diese Materialien sind wichtig für die Herstellung umweltfreundlicher Kunststoffe, die sich auf natürliche Weise abbauen lassen, wodurch Plastikmüll und seine Auswirkungen auf Ökosysteme reduziert werden.
Elektrolytherstellung
This compound: ist an der Herstellung von festen Polymerelektrolyten für Lithium-Metall-Batterien beteiligt . Diese Elektrolyte sind entscheidend für die Entwicklung von Hochleistungsbatterien mit verbesserten Sicherheitsprofilen, da sie im Vergleich zu flüssigen Elektrolyten weniger anfällig für Leckagen und Verbrennungen sind.
Organische Synthese
Die Verbindung ist ein wichtiger Bestandteil bei der Gewinnung von Methylmethacrylat durch ein teilweises Oxidationsprozes . Methylmethacrylat ist die Vorstufe für Polymethylmethacrylat (PMMA)-Glas, allgemein bekannt als Acryl oder Plexiglas, das in großem Umfang in der Bau-, Automobilindustrie und vielen anderen Branchen eingesetzt wird.
Muskelfunktionsforschung
In der medizinischen Forschung, insbesondere in Studien zur Muskelfunktion und -struktur, wurde This compound verwendet, um die Ergebnisse in einem Mausmodell der Duchenne-Muskeldystrophie zu verbessern . Diese Anwendung unterstreicht seine potenzielle Rolle bei der Entwicklung von Behandlungen für Muskelerkrankungen.
Entwicklung von Beruhigungsmitteln
Als ein einfacher Alkandiol mit sedierenden Eigenschaften wurde es für die Entwicklung neuer Beruhigungsmittel untersucht. Seine Wirkungen auf das zentrale Nervensystem machen es zu einem Kandidaten für die Herstellung neuer Medikamente, die auf die Induktion von Entspannung oder Schlaf abzielen .
Tranquilizerproduktion
Die Rolle der Verbindung bei der Herstellung von Dicarbamaten für Beruhigungsmittel ist eine weitere wichtige Anwendung. Diese Beruhigungsmittel werden zur Behandlung von Angststörungen eingesetzt und wirken beruhigend .
Katalyseforschung
Schließlich wurde This compound in der Katalyseforschung erwähnt, insbesondere bei der katalytischen Hydrierung von cyclischen Carbonaten unter Verwendung von Mangan-Komplexen
Wirkmechanismus
Target of Action
2-Methyl-2-propyl-1,3-propanediol (MPP) is a simple alkyl diol that primarily targets the central nervous system . It has sedative, anticonvulsant, and muscle relaxant effects .
Mode of Action
MPP is both a synthetic precursor to, and an active metabolite of the tranquilizers meprobamate and carisoprodol . It produces reversible flaccid paralysis of skeletal muscles without significantly affecting the heart, respiration, and other autonomic functions . Smaller doses of MPP can produce muscular relaxation and sedation .
Biochemical Pathways
It is known that mpp has effects at multiple sites in the central nervous system, including the thalamus and limbic system .
Pharmacokinetics
It is known that mpp is a low molecular weight, colorless glycol used in polymer and coating applications . It is also known that MPP is a pumpable liquid at 100% solids .
Result of Action
The molecular and cellular effects of MPP’s action primarily involve the induction of sedation, anticonvulsant activity, and muscle relaxation . These effects are likely due to its interaction with various targets in the central nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MPP. For instance, MPP is an ecologically safe ingredient that is biodegradable by aerobic microorganisms and exhibits low aquatic toxicity . The biodegradation products of MPP are carbon dioxide and water since it contains only carbon, hydrogen, and oxygen atoms .
Biochemische Analyse
Biochemical Properties
2-Methyl-2-propyl-1,3-propanediol is both a synthetic precursor to, and an active metabolite of tranquilizers and other derivatives
Cellular Effects
The compound has been shown to have effects on various types of cells. For instance, it has been found to improve muscle function and structure in a murine model of Duchenne muscular dystrophy
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
2-methyl-2-propylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-4-7(2,5-8)6-9/h8-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZZUPJFERSVRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058814 | |
| Record name | 2-Methyl-2-propyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige flakes; [Sigma-Aldrich MSDS] | |
| Record name | 2-Methyl-2-propylpropane-1,3-diol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19647 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
78-26-2 | |
| Record name | 2-Methyl-2-propyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-propylpropane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 78-26-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 2-methyl-2-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-2-propyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-propylpropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-2-PROPYLPROPANE-1,3-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLM5KRU0P4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



